Desisobutyryl-ciclesonide

Description

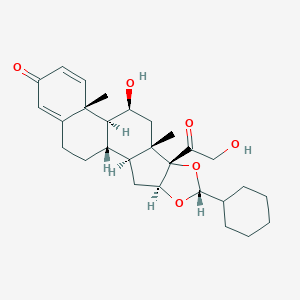

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19-,20-,21-,23+,24+,25+,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPLANUPKBHPMS-ZXBNPROVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=C[C@]36C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801043142 | |

| Record name | Desisobutyrylciclesonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161115-59-9 | |

| Record name | Desisobutyryl-ciclesonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161115-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desisobutyrylciclesonide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161115599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desisobutyrylciclesonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801043142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pregna-1,4-diene-3,20-dione, 16,17-[[(R)-cyclohexylmethylene]bis(oxy)]-11,21-dihydroxy-, (11β,16α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DES-CICLESONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DL7FH77SF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Desisobutyryl-ciclesonide: A Comprehensive Technical Guide on its Role in Asthma Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Desisobutyryl-ciclesonide (des-CIC), the active metabolite of the inhaled corticosteroid (ICS) ciclesonide, and its pivotal role in the management of asthma. Ciclesonide is a novel prodrug designed to be activated locally in the lungs, thereby maximizing therapeutic efficacy while minimizing potential systemic side effects. This document elucidates the mechanism of action, signaling pathways, pharmacokinetics, and clinical efficacy of des-CIC. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Evolution of Inhaled Corticosteroids

Inhaled corticosteroids are the cornerstone of anti-inflammatory therapy for persistent asthma.[1] The primary goal in the development of new ICSs is to enhance the therapeutic index, achieving potent local anti-inflammatory activity in the airways with minimal systemic exposure.[2] Ciclesonide represents a significant advancement in this field, engineered as a prodrug that undergoes enzymatic conversion to its highly active metabolite, this compound (des-CIC), within the lungs.[3][4] This localized activation, coupled with favorable pharmacokinetic properties, contributes to its efficacy and safety profile in the treatment of asthma.[4][5]

Mechanism of Action and Signaling Pathway

Des-CIC exerts its anti-inflammatory effects through its high-affinity binding to the glucocorticoid receptor (GR).[2][6] Ciclesonide itself has a low affinity for the GR, but upon inhalation, it is converted by esterases in the lung to des-CIC, which demonstrates a binding affinity more than 100 times greater than the parent compound.[2][6][7]

Upon binding to des-CIC, the GR translocates from the cytoplasm to the nucleus. In the nucleus, the des-CIC-GR complex modulates gene expression in two primary ways:

-

Transactivation: The complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, upregulating their transcription.

-

Transrepression: The complex interacts with and inhibits pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.[3][4]

This dual action leads to the suppression of the inflammatory cascade characteristic of asthma, resulting in reduced airway hyperresponsiveness, edema, and mucus production.[3]

Quantitative Pharmacological Data

The pharmacological profile of des-CIC is characterized by its high receptor affinity and favorable pharmacokinetic properties that contribute to its clinical efficacy and safety.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity (Dexamethasone = 100) | Reference(s) |

| Ciclesonide | 12 | [1] |

| This compound (des-CIC) | 1212 | [1] |

| Fluticasone Propionate | 1800 | [8] |

| Budesonide | 935 | [1] |

Table 2: Pharmacokinetic Parameters of this compound (des-CIC)

| Parameter | Value | Reference(s) |

| Oral Bioavailability | < 1% | [7] |

| Protein Binding | ~99% | [2][7] |

| Clearance | 396 L/hr | [7] |

| Volume of Distribution | 1190 L | [7] |

| Terminal Half-life (Asthmatics) | 3.15 hours | [9] |

| Terminal Half-life (Healthy Subjects) | 3.33 hours | [9] |

Experimental Protocols

In Vitro Metabolism of Ciclesonide in Human Lung Tissue

A representative experimental protocol to investigate the metabolism of ciclesonide in human lung tissue is detailed below, based on methodologies described in the literature.[10]

Objective: To determine the conversion of ciclesonide to des-CIC and its subsequent metabolism in human lung tissue.

Methodology:

-

Tissue Preparation:

-

Obtain fresh human lung tissue from surgical resections.

-

Prepare precision-cut lung slices (PCLS) of uniform thickness (e.g., 250 µm) using a microtome.

-

-

Incubation:

-

Incubate three PCLS per time point in a culture medium (e.g., Williams' Medium E) supplemented with fetal calf serum and antibiotics.

-

Add [14C]-labeled ciclesonide to the medium at a concentration of 25 µM.

-

Incubate the slices for various time points (e.g., 2, 6, and 24 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

-

Sample Extraction:

-

At each time point, remove the PCLS from the incubation medium and wash them with a buffer solution.

-

Homogenize the tissue slices in a suitable solvent (e.g., acetonitrile/water) to extract ciclesonide and its metabolites.

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

-

-

Analytical Method:

-

Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) with radiochemical and UV detection to separate and quantify ciclesonide, des-CIC, and other metabolites.

-

Confirm the identity of the metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Data Analysis:

-

Calculate the concentration of ciclesonide and its metabolites at each time point.

-

Determine the rate of conversion of ciclesonide to des-CIC and the formation of any subsequent metabolites, such as fatty acid conjugates.

-

Metabolic Pathways

Ciclesonide is a prodrug that is metabolically activated in the lungs.[3][11] Following inhalation, it is rapidly converted by intracellular esterases to its active metabolite, des-CIC.[12][13] Des-CIC can then undergo reversible esterification with fatty acids, such as oleic acid, to form fatty acid conjugates.[10][12] These conjugates are highly lipophilic and may serve as an intracellular reservoir of the active drug, potentially prolonging its anti-inflammatory effects and allowing for once-daily dosing.[10][13] In the liver, ciclesonide and des-CIC are further metabolized to inactive polar metabolites, which are then excreted.[10]

Clinical Efficacy and Safety

Numerous clinical trials have demonstrated the efficacy and safety of ciclesonide in the treatment of mild to severe persistent asthma in both adults and children.[1][7] Ciclesonide has been shown to be at least as effective as other inhaled corticosteroids, such as budesonide and fluticasone propionate, in improving lung function, reducing asthma symptoms, and decreasing the need for rescue medication.[1][7][14]

A key advantage of ciclesonide is its favorable safety profile. Due to its on-site activation in the lungs, low oral bioavailability, and high protein binding, systemic exposure to the active metabolite is minimized.[4][5][11] This results in a lower incidence of local side effects, such as oral candidiasis and dysphonia, and a reduced potential for systemic adverse effects, including hypothalamic-pituitary-adrenal (HPA) axis suppression, compared to other ICS.[4][14]

Table 3: Comparative Clinical Efficacy of Ciclesonide

| Comparator | Dosage | Outcome | Reference(s) |

| Budesonide | Ciclesonide 320 µg once daily vs. Budesonide 400 µg once daily | Ciclesonide showed equivalent improvement in FEV1 and better improvement in FVC. | [7] |

| Fluticasone Propionate | Ciclesonide 800 µg twice daily vs. Fluticasone 1000 µg twice daily | Both drugs were effective in improving exhaled nitric oxide levels and lung function. Fluticasone showed significant HPA axis inhibition, while ciclesonide did not. | [15] |

| Placebo | Ciclesonide 80 µg, 160 µg, or 320 µg daily vs. Placebo | Ciclesonide significantly improved FEV1 and reduced asthma symptoms at all doses compared to placebo. | [7] |

Conclusion

This compound, the active metabolite of ciclesonide, is a potent anti-inflammatory agent that plays a crucial role in modern asthma therapy. Its unique pharmacological profile, characterized by localized activation in the lungs, high glucocorticoid receptor affinity, and favorable pharmacokinetics, translates into significant clinical efficacy with an improved safety margin. This technical guide provides a comprehensive overview of the data supporting the use of ciclesonide in asthma management, offering valuable insights for researchers and clinicians in the field of respiratory medicine and drug development.

References

- 1. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ciclesonide: a novel inhaled corticosteroid for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Ciclesonide for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ciclesonide--a novel corticosteroid for the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ciclesonide for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetic disposition of inhaled ciclesonide and its metabolite this compound in healthy subjects and patients with asthma are similar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro metabolism of ciclesonide in human lung and liver precision-cut tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic and pharmacodynamic properties of inhaled ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Metabolism of ciclesonide in the upper and lower airways: review of available data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ciclesonide versus other inhaled steroids for chronic asthma in children and adults | Cochrane [cochrane.org]

- 15. | BioWorld [bioworld.com]

An In-Depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Desisobutyryl-Ciclesonide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glucocorticoid receptor (GR) binding affinity of desisobutyryl-ciclesonide (des-CIC), the active metabolite of the inhaled corticosteroid, ciclesonide. This document details quantitative binding data, the experimental protocols used for its determination, and the associated signaling pathways, offering valuable insights for researchers in pharmacology and drug development.

Introduction to Ciclesonide and its Active Metabolite

Ciclesonide is a non-halogenated inhaled corticosteroid (ICS) used in the treatment of asthma.[1] It is administered as a prodrug that is enzymatically converted in the lungs to its active metabolite, this compound (des-CIC).[2][3] This conversion is crucial for its therapeutic effect, as des-CIC exhibits a significantly higher affinity for the glucocorticoid receptor compared to the parent compound.[3][4] The potent anti-inflammatory actions of des-CIC are mediated through its interaction with the GR.

Glucocorticoid Receptor Binding Affinity of this compound

The binding affinity of a corticosteroid for the GR is a key determinant of its potency. Des-CIC has been shown to possess a high binding affinity for the GR, comparable to or exceeding that of other commonly used inhaled corticosteroids.

Quantitative Binding Data

The following tables summarize the quantitative data on the glucocorticoid receptor binding affinity of this compound and related compounds.

Table 1: Relative Binding Affinity (RBA) of Ciclesonide and this compound

| Compound | Relative Binding Affinity (RBA)¹ | Reference |

| Dexamethasone | 100 | [4] |

| Ciclesonide (CIC) | 12 | [4] |

| This compound (des-CIC) | 1212 | [4] |

¹Relative binding affinity is expressed relative to dexamethasone (RBA = 100).

Table 2: Comparative Glucocorticoid Receptor Binding Affinities

| Compound | Relative Binding Affinity (RBA)¹ | Reference |

| Fluticasone Propionate | ~1800 | [5] |

| Beclomethasone-17-monopropionate (active metabolite of Beclomethasone) | ~500 | [5] |

| Budesonide | ~900 | [5] |

| This compound (des-CIC) | ~1200 | [4] |

¹Values are approximate and can vary between studies.

Table 3: Half-Maximal Inhibitory Concentration (IC₅₀) of this compound

| Compound | IC₅₀ (nM) | Receptor Source | Reference |

| This compound (des-CIC) | 1.75 | Human Receptor | [6] |

Experimental Protocols: Glucocorticoid Receptor Binding Assay

The determination of GR binding affinity is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (in this case, des-CIC) to compete with a radiolabeled ligand for binding to the GR.

Principle

The assay is based on the principle of competitive inhibition. A constant concentration of a radiolabeled glucocorticoid, such as [³H]-dexamethasone, is incubated with a source of glucocorticoid receptors (e.g., rat lung cytosol or cells expressing the human GR). Increasing concentrations of the unlabeled test compound (des-CIC) are added, and the displacement of the radioligand is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value.

Materials

-

Radioligand: [³H]-dexamethasone

-

Test Compounds: this compound, dexamethasone (for standard curve)

-

Receptor Source: Rat lung cytosol preparation or recombinant human glucocorticoid receptors.

-

Incubation Buffer: e.g., Tris-HCl buffer with additives such as molybdate, dithiothreitol, and glycerol.

-

Separation Agent: Dextran-coated charcoal or filtration apparatus with glass fiber filters.

-

Scintillation Cocktail

-

Scintillation Counter

Methodology

-

Preparation of Glucocorticoid Receptor Source:

-

For rat lung cytosol, lung tissue is homogenized in a cold buffer and centrifuged to obtain a cytosolic fraction containing the GR.

-

Alternatively, cells overexpressing the human GR can be cultured and lysed to prepare a receptor-containing extract.

-

Protein concentration of the receptor preparation is determined using a standard method (e.g., Bradford or BCA assay).

-

-

Competitive Binding Assay:

-

A series of dilutions of the unlabeled test compound (des-CIC) and a standard (dexamethasone) are prepared.

-

In assay tubes, the receptor preparation is incubated with a fixed concentration of [³H]-dexamethasone and varying concentrations of the unlabeled competitor.

-

Tubes for determining total binding (only radioligand and receptor) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled dexamethasone) are also included.

-

The mixture is incubated to allow binding to reach equilibrium (e.g., overnight at 4°C).

-

-

Separation of Bound and Free Radioligand:

-

Dextran-coated charcoal is added to the incubation mixture to adsorb the unbound radioligand. The mixture is then centrifuged, and the radioactivity in the supernatant (containing the bound radioligand) is measured.

-

Alternatively, the incubation mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-bound radioligand, which is then washed to remove unbound radioactivity.

-

-

Quantification and Data Analysis:

-

The radioactivity on the filters or in the supernatant is quantified using a liquid scintillation counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

The IC₅₀ value is determined from the competition curve. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation.

-

Signaling Pathways and Mechanism of Action

Canonical Glucocorticoid Receptor Signaling

Upon binding to des-CIC, the glucocorticoid receptor undergoes a conformational change, dissociates from chaperone proteins (e.g., Hsp90), and translocates to the nucleus. In the nucleus, the des-CIC-GR complex can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR dimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1 and IκBα.[2]

-

Transrepression: The GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby suppressing the expression of inflammatory cytokines, chemokines, and adhesion molecules.[7]

This compound as a Selective Glucocorticoid Receptor Modulator (SGRM)

Recent research suggests that des-CIC may act as a selective glucocorticoid receptor modulator (SGRM).[8][9][10] This implies that des-CIC can induce a unique conformational change in the GR, leading to a differential recruitment of co-activators and co-repressors compared to other glucocorticoids like dexamethasone. This can result in a distinct gene expression profile, potentially favoring transrepression over transactivation for certain genes. This selective modulation may contribute to the favorable therapeutic index of ciclesonide, maximizing anti-inflammatory effects while minimizing systemic side effects.[8][9]

Visualizations

Experimental Workflow

References

- 1. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ciclesonide? [synapse.patsnap.com]

- 3. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ciclesonide: a novel inhaled corticosteroid for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. b2b.sigmaaldrich.com [b2b.sigmaaldrich.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Physiologic and structural characterization of this compound, a selective glucocorticoid receptor modulator in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Pulmonary Activation of Ciclesonide: A Technical Guide to the Conversion to Desisobutyryl-ciclesonide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciclesonide is a non-halogenated inhaled corticosteroid (ICS) utilized in the management of persistent asthma. Administered as a prodrug, its therapeutic efficacy is contingent upon its metabolic activation within the lungs to its active metabolite, desisobutyryl-ciclesonide (des-CIC). This localized conversion is a key feature of ciclesonide's pharmacological profile, designed to maximize topical anti-inflammatory effects within the airways while minimizing systemic exposure and associated adverse effects. This technical guide provides an in-depth exploration of the enzymatic conversion of ciclesonide to des-CIC in the lungs, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying biological processes.

The Metabolic Pathway: From Prodrug to Potent Glucocorticoid Receptor Agonist

Ciclesonide is specifically designed to be pharmacologically inactive until it reaches the target organ, the lungs. Upon inhalation, it is rapidly hydrolyzed by intracellular esterases present in the bronchial and alveolar epithelial cells. This enzymatic action cleaves the isobutyryl ester group from the ciclesonide molecule, yielding the highly active metabolite, des-CIC.

The Role of Pulmonary Esterases

The biotransformation of ciclesonide is primarily mediated by two families of esterases: carboxylesterases and cholinesterases.[1] Studies utilizing specific inhibitors have confirmed that these enzymes are the major contributors to the hydrolysis of ciclesonide in human lung tissue.[1] The conversion is rapid, with a substantial portion of inhaled ciclesonide being activated to des-CIC shortly after deposition in the lungs.[2][3]

Enhanced Glucocorticoid Receptor Affinity

The clinical significance of this conversion lies in the dramatically increased affinity of des-CIC for the glucocorticoid receptor (GR). Des-CIC exhibits a binding affinity for the GR that is approximately 100-fold greater than that of the parent compound, ciclesonide.[1] This heightened affinity is the basis for its potent anti-inflammatory activity within the airways.

Reversible Fatty Acid Conjugation: A Depot for Sustained Activity

Following its formation, des-CIC can undergo reversible esterification with endogenous fatty acids, primarily oleic acid and palmitic acid, to form fatty acid conjugates.[1][2] These highly lipophilic conjugates act as an intracellular depot of the active metabolite.[1] Over time, these conjugates are slowly hydrolyzed back to des-CIC, thereby prolonging its local anti-inflammatory effect and supporting a once-daily dosing regimen.[1][4]

Quantitative Analysis of Ciclesonide Conversion

The conversion of ciclesonide to des-CIC and its subsequent metabolism have been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from these studies.

Table 1: Hydrolysis of Ciclesonide in Human Lung and Liver Tissue Fractions

| Tissue Fraction | Substrate Concentration (µM) | Hydrolysis Rate (nmol/g tissue/min) |

| Lung Microsomes | 500 | 0.089 |

| Lung Cytosol | 500 | 0.915 |

| Liver Microsomes | 500 | 25.4 |

| Liver Cytosol | 500 | 62.9 |

| (Data sourced from Mutch et al., 2007)[5] |

Table 2: In Vivo Concentrations of Ciclesonide and its Metabolites in Human Lung Tissue Following Inhalation of 1,280 µg Ciclesonide

| Time Post-Inhalation | Analyte | Central Lung Tissue (pmol/g) | Peripheral Lung Tissue (pmol/g) |

| >2–4 h | Ciclesonide | 10.9 - 134.1 | 10.9 - 36.6 |

| des-CIC | 17.5 - 156.4 | 14.8 - 30.2 | |

| des-CIC oleate | 1.8 - 109.9 | 1.3 - 18.9 | |

| des-CIC palmitate | Below LLOQ - 11.1 | Below LLOQ - 3.1 | |

| >4–8 h | Ciclesonide | Below LLOQ - 23.8 | Below LLOQ - 4.5 |

| des-CIC | 2.5 - 46.2 | 1.1 - 10.7 | |

| des-CIC oleate | 2.5 - 116.7 | 0.7 - 20.3 | |

| des-CIC palmitate | Below LLOQ - 8.9 | Below LLOQ - 2.1 | |

| >8–16 h | Ciclesonide | Below LLOQ - 1.8 | Below LLOQ |

| des-CIC | 0.5 - 10.1 | 0.4 - 2.5 | |

| des-CIC oleate | 1.2 - 39.8 | 0.4 - 11.2 | |

| des-CIC palmitate | Below LLOQ - 2.1 | Below LLOQ - 0.7 | |

| >16–24 h | Ciclesonide | Below LLOQ | Below LLOQ |

| des-CIC | Below LLOQ - 2.1 | Below LLOQ - 0.7 | |

| des-CIC oleate | 0.3 - 10.9 | 0.2 - 4.1 | |

| des-CIC palmitate | Below LLOQ - 0.8 | Below LLOQ - 0.3 | |

| LLOQ: Lower Limit of Quantification | |||

| (Data sourced from Drollmann et al., as presented in Nave et al., 2010)[2] |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the pulmonary conversion of ciclesonide.

In Vitro Metabolism in Human Precision-Cut Lung Slices (PCLS)

-

Tissue Preparation: Human lung tissue is obtained from surgical resections.[6] The tissue is filled with a low-melting-point agarose solution to maintain its structure.[6] Cylindrical cores are then prepared and sliced to a thickness of 250-300 µm using a Krumdieck tissue slicer.[7]

-

Incubation: PCLS are incubated in a dynamic organ culture system with supplemented Williams' Medium E.[8] [¹⁴C]-ciclesonide (25 µM) is added to the medium, and slices are incubated for 2, 6, and 24 hours at 37°C.[8]

-

Sample Analysis: After incubation, the lung slices are homogenized. The concentrations of ciclesonide and its metabolites in the tissue homogenates and the incubation medium are determined by high-performance liquid chromatography (HPLC) with ultraviolet (UV) and radiochemical detection.[7][8]

-

Viability Assessment: The viability of the PCLS is assessed by measuring ATP content and protein synthesis.[8]

In Vitro Metabolism in Human Lung Epithelial Cell Lines (A549 and NHBE)

-

Cell Culture: Human alveolar type II epithelial cells (A549) or normal human bronchial epithelial (NHBE) cells are cultured in appropriate growth media until confluent.[1]

-

Incubation: The cells are incubated with ciclesonide at concentrations typically ranging from 2 x 10⁻⁸ M to 5 x 10⁻⁶ M for various time points (e.g., 1 to 24 hours).[1] To study the reversibility of fatty acid conjugation, cells can be incubated with des-CIC and then in a drug-free medium.[1][4]

-

Sample Analysis: The concentrations of ciclesonide and its metabolites in the cell lysates and culture medium are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

In Vivo Metabolism in Human Lung Tissue

-

Study Design: Patients scheduled for lung surgery are administered a single inhaled dose of ciclesonide (e.g., 1,280 µg) at a specified time before the operation.[2][3]

-

Tissue Collection: During surgery, samples of central and peripheral lung tissue are collected.[2]

-

Sample Preparation: The lung tissue samples are homogenized and extracted with an organic solvent (e.g., ethanol).[2]

-

Sample Analysis: The concentrations of ciclesonide, des-CIC, des-CIC oleate, and des-CIC palmitate in the tissue extracts are determined using a validated LC-MS/MS method.[2]

Visualizing the Molecular Processes

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways involved in the pulmonary activation of ciclesonide and its subsequent anti-inflammatory action.

Conclusion

The conversion of the prodrug ciclesonide to its active metabolite, des-CIC, within the lungs is a critical determinant of its therapeutic efficacy and safety profile. This localized activation, mediated by pulmonary esterases, results in a potent anti-inflammatory agent with high affinity for the glucocorticoid receptor. The subsequent reversible formation of fatty acid conjugates creates an intracellular depot, ensuring a sustained therapeutic effect. The detailed understanding of this metabolic pathway, supported by robust quantitative data and well-defined experimental models, is invaluable for the ongoing research and development of inhaled corticosteroids for the treatment of respiratory diseases.

References

- 1. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. publications.ersnet.org [publications.ersnet.org]

- 3. Deposition and metabolism of inhaled ciclesonide in the human lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of ciclesonide in the upper and lower airways: review of available data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of esterases in the metabolism of ciclesonide to this compound in human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. precisionary.com [precisionary.com]

- 7. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro metabolism of ciclesonide in human lung and liver precision-cut tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Desisobutyryl-ciclesonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desisobutyryl-ciclesonide (des-CIC) is the pharmacologically active metabolite of the inhaled corticosteroid (ICS) prodrug, ciclesonide. This technical guide provides a comprehensive overview of the pharmacological profile of des-CIC, focusing on its mechanism of action, receptor binding affinity, in vitro and in vivo pharmacology, and pharmacokinetic properties. Des-CIC exhibits a high affinity for the glucocorticoid receptor (GR), acting as a potent agonist to mediate anti-inflammatory effects. Its unique pharmacokinetic profile, characterized by formation in the target organ and subsequent metabolism, contributes to its therapeutic efficacy and safety. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways to serve as a resource for researchers and professionals in drug development.

Introduction

Ciclesonide is a newer generation inhaled corticosteroid designed to minimize local and systemic side effects associated with conventional ICS therapy.[1] It is a prodrug that is enzymatically converted to its active metabolite, this compound (des-CIC), primarily in the lungs.[2][3][4] This localized activation is a key feature of its design, aiming to concentrate the therapeutic effect at the site of inflammation in the airways.[2] Des-CIC itself is a potent glucocorticoid with a strong binding affinity for the glucocorticoid receptor, which is significantly higher than that of the parent compound and other corticosteroids like dexamethasone.[5][6][7] This document will delve into the detailed pharmacological characteristics of des-CIC.

Mechanism of Action

This compound exerts its anti-inflammatory effects through its action as a potent agonist of the glucocorticoid receptor (GR).[8] The mechanism follows the classical pathway of glucocorticoid action.

Signaling Pathway:

-

Cellular Entry and Binding: Being lipophilic, des-CIC crosses the cell membrane and binds to the GR located in the cytoplasm, which is complexed with heat shock proteins (HSPs).

-

Conformational Change and Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the HSPs, and translocates into the nucleus.

-

Gene Regulation: In the nucleus, the des-CIC-GR complex modulates gene expression through two primary mechanisms:

-

Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins such as lipocortin-1.[9]

-

Transrepression: The complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby suppressing the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[10]

-

This dual action on gene expression results in the potent anti-inflammatory effects observed with des-CIC.[11]

Pharmacological Data

Receptor Binding Affinity

Des-CIC demonstrates a high binding affinity for the glucocorticoid receptor, which is substantially greater than its parent compound, ciclesonide, and comparable to or greater than other potent corticosteroids.

| Compound | Relative Binding Affinity (%) | Reference |

| Dexamethasone | 100 | [5] |

| Ciclesonide | 12 | [5][6] |

| This compound | 1212 | [5] |

| This compound | 1200 | [6] |

Relative binding affinity is compared to dexamethasone (set at 100%).

In Vitro Anti-inflammatory Activity

The potent anti-inflammatory activity of des-CIC has been demonstrated in various in vitro assays, including the inhibition of T-cell proliferation and cytokine production.

| Assay | Cell Type | IC₅₀ (nM) | Reference |

| Glucocorticoid Receptor Binding | Human Receptor | 1.75 | [8] |

| Concanavalin A-induced Proliferation | Primary Rat Spleen Cells | 1.5 | [8] |

| Concanavalin A-induced Proliferation | Human PBMCs | 1.3 | [8] |

| CD3-induced Proliferation | Human CD4+ Lymphocytes | 0.2 | [8] |

| Cytokine Production | Human CD4+ Lymphocytes | 0.5 - 1.5 | [8] |

IC₅₀: Half maximal inhibitory concentration; PBMCs: Peripheral Blood Mononuclear Cells.

Pharmacokinetics

Absorption and Metabolism

Ciclesonide is inhaled as a prodrug and is converted to des-CIC by endogenous esterases in the lungs.[12][13] This conversion is a critical step in its activation. Des-CIC can undergo reversible esterification with fatty acids, such as oleic acid, to form conjugates.[12][14] These conjugates are highly lipophilic and may serve as an intracellular reservoir of the active drug, potentially prolonging its anti-inflammatory effect and allowing for once-daily dosing.[12][15]

Systemic Exposure and Elimination

Following inhalation, systemic exposure to des-CIC is generally low.[16] This is attributed to several factors, including high plasma protein binding (approximately 99%), and extensive first-pass metabolism in the liver to inactive metabolites.[6][10][17] The systemic bioavailability of des-CIC after oral ingestion of ciclesonide is less than 1%.[15][18] The elimination half-life of des-CIC after intravenous administration of ciclesonide is approximately 3.5 hours.[10][18]

| Parameter | Value | Condition | Reference |

| Plasma Protein Binding | ~99% | - | [6][10] |

| Oral Bioavailability | < 1% | After oral administration of ciclesonide | [15][18] |

| Elimination Half-life (t½) | 3.5 hours | After IV infusion of ciclesonide | [18] |

| Elimination Half-life (t½) | 3.15 - 3.33 hours | After single inhaled dose of ciclesonide | [19] |

| Cmax (mean) | 586.2 ng/L | After CIC HFA-MDI | [16] |

| AUC₀-∞ (mean) | 2685.0 ng·h/L | After CIC HFA-MDI | [16] |

CIC HFA-MDI: Ciclesonide Hydrofluoroalkane Metered-Dose Inhaler.

Experimental Protocols

In Vitro Metabolism in Human Lung Slices

Objective: To investigate the metabolism of ciclesonide in human lung tissue.

Methodology:

-

Precision-cut human lung tissue slices are prepared.

-

Slices are incubated with radiolabeled [14C]-ciclesonide (e.g., 25 µM) for various time points (e.g., 2, 6, and 24 hours).[14]

-

Cellular viability is assessed throughout the experiment using methods such as measuring ATP content and protein synthesis.[14]

-

Following incubation, tissue samples are analyzed for ciclesonide and its metabolites using high-performance liquid chromatography (HPLC) with radiochemical detection.[14]

-

Metabolite identity is confirmed using mass spectrometry.[14]

Expected Outcome: This experimental setup allows for the characterization of the metabolic pathway of ciclesonide in the target organ, demonstrating its conversion to des-CIC and the subsequent formation of fatty acid conjugates.[14]

Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity of des-CIC to the glucocorticoid receptor.

Methodology:

-

A competitive radioligand binding assay is performed.

-

Human glucocorticoid receptors are incubated with a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone).

-

Increasing concentrations of unlabeled des-CIC are added to compete with the radioligand for receptor binding.

-

After reaching equilibrium, bound and free radioligand are separated.

-

The amount of bound radioactivity is measured, and the IC₅₀ value (the concentration of des-CIC that inhibits 50% of the specific binding of the radioligand) is calculated.[8]

Expected Outcome: This assay provides a quantitative measure of the affinity of des-CIC for the glucocorticoid receptor, allowing for comparison with other corticosteroids.

Conclusion

This compound is a potent anti-inflammatory agent that acts as a high-affinity agonist for the glucocorticoid receptor. Its pharmacological profile is distinguished by its formation from the prodrug ciclesonide within the target tissue, the lungs, and its unique metabolic pathway involving reversible fatty acid conjugation, which may contribute to a prolonged duration of action. The low systemic bioavailability and high plasma protein binding of des-CIC contribute to a favorable safety profile. The data and methodologies presented in this guide underscore the well-characterized pharmacological properties of des-CIC, providing a solid foundation for further research and clinical application.

References

- 1. Ciclesonide: a novel inhaled corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic and pharmacodynamic properties of inhaled ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ciclesonide--a novel corticosteroid for the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ciclesonide: a novel inhaled corticosteroid for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. caymanchem.com [caymanchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. academic.oup.com [academic.oup.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. In Vitro metabolism of ciclesonide in human lung and liver precision-cut tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ciclesonide for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of ciclesonide and desisobutyryl ciclesonide after administration via aqueous nasal spray or hydrofluoroalkane nasal aerosol compared with orally inhaled ciclesonide: an open-label, single-dose, three-period crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ciclesonide: A Pro-Soft Drug Approach for Mitigation of Side Effects of Inhaled Corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of [14C]ciclesonide after oral and intravenous administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pharmacokinetic disposition of inhaled ciclesonide and its metabolite this compound in healthy subjects and patients with asthma are similar - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Effects of Desisobutyryl-ciclesonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ciclesonide is a newer generation inhaled corticosteroid (ICS) that is administered as a prodrug.[2] In the lungs, it is converted by endogenous esterases into its active metabolite, Desisobutyryl-ciclesonide (Des-CIC).[3] Des-CIC exhibits a high affinity for the glucocorticoid receptor (GR), which is approximately 100 times greater than that of the parent compound, ciclesonide.[4] This localized activation and high receptor affinity contribute to its potent anti-inflammatory effects within the airways, with reduced systemic exposure.[2] This guide focuses specifically on the in vitro data that elucidates the anti-inflammatory profile of Des-CIC.

Mechanism of Action

Des-CIC exerts its anti-inflammatory effects through its action as a potent glucocorticoid receptor agonist.[5][6] Upon entering the cell, Des-CIC binds to the cytoplasmic glucocorticoid receptor, leading to a conformational change in the receptor. This activated receptor-ligand complex then translocates to the nucleus, where it modulates the transcription of target genes. The primary anti-inflammatory mechanisms include:

-

Transrepression: The activated GR complex can interfere with the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key regulators of inflammatory gene expression. This leads to a reduction in the production of various pro-inflammatory cytokines, chemokines, and adhesion molecules.

-

Transactivation: The GR complex can also directly bind to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased expression.

The net effect of these actions is a broad suppression of the inflammatory response at the cellular level.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative and semi-quantitative data on the in vitro anti-inflammatory effects of this compound. It is important to note that precise IC50 values for many of these effects are not consistently reported in the available literature.

Table 1: Inhibition of Inflammatory Cytokine and Chemokine Release

| Target Cytokine/Chemokine | Cell Type | Stimulus | Des-CIC Concentration | Observed Effect | Citation |

| Interleukin-4 (IL-4) | Peripheral Blood Mononuclear Cells (PBMCs) | Allergen (Phleum pratense) | 3 µM | Reduced proportion of IL-4 producing cells. | [7] |

| Interleukin-8 (IL-8) | Human Bronchial Epithelial Cells (HBEC) | IL-4 + TNF-α | 0.003-3 µM | Dose-dependent downregulation of release. | [7] |

| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | Human Bronchial Epithelial Cells (HBEC) | IL-4 + TNF-α | 0.003-3 µM | Dose-dependent downregulation of release. | [7] |

| Tumor Necrosis Factor-alpha (TNF-α) | Neonatal Rat Lung Tissue | Bleomycin | Not Specified | Effective in reducing mRNA expression. | [5] |

Table 2: Inhibition of T-Cell Proliferation

| Cell Type | Stimulus | Des-CIC Concentration Range | Key Findings | Citation |

| Peripheral Blood Mononuclear Cells (PBMCs) from atopic subjects | Allergen (Phleum pratense) | 0.003 - 3.0 µM | Effective downregulation observed at 0.003 µM; complete inhibition at 0.03 µM. | [8] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Candida albicans | 0.3 - 3.0 µM | Dose-dependent inhibition; more potent than ciclesonide. | [8] |

Table 3: Inhibition of Adhesion Molecule Expression

| Adhesion Molecule | Cell Type | Stimulus | Des-CIC Concentration | Observed Effect | Citation |

| Intercellular Adhesion Molecule-1 (ICAM-1) | Human Bronchial Epithelial Cells (HBEC) | IL-4 + TNF-α | 3 µM | Significant inhibition of expression. | [7] |

Experimental Protocols

The following are generalized experimental protocols for assessing the in vitro anti-inflammatory effects of this compound, based on methodologies described in the cited literature.

Inhibition of Cytokine Release from Human Bronchial Epithelial Cells (HBEC)

-

Cell Culture: Primary Human Bronchial Epithelial Cells (HBEC) are cultured in an appropriate medium (e.g., Bronchial Epithelial Cell Growth Medium) at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 24-well plates and allowed to adhere and reach confluence.

-

Stimulation and Treatment: The cell culture medium is replaced with fresh medium containing a pro-inflammatory stimulus, typically a combination of Interleukin-4 (IL-4) and Tumor Necrosis Factor-alpha (TNF-α) at concentrations around 20 ng/mL each.[7] Concurrently, cells are treated with a range of concentrations of Des-CIC (e.g., 0.001 µM to 10 µM) or a vehicle control.

-

Incubation: The plates are incubated for a specified period, typically 24 to 48 hours.[7]

-

Supernatant Collection: After incubation, the cell culture supernatants are collected.

-

Cytokine Quantification: The concentrations of secreted cytokines (e.g., IL-8, GM-CSF) in the supernatants are quantified using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), following the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition of cytokine release by Des-CIC is calculated relative to the stimulated vehicle control. Dose-response curves can be generated to determine IC50 values if sufficient data points are available.

Inhibition of T-Cell Proliferation

-

Cell Isolation: Peripheral Blood Mononuclear Cells (PBMCs) are isolated from whole blood of healthy or atopic donors using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture: PBMCs are cultured in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified 5% CO2 incubator.

-

Stimulation and Treatment: Cells are seeded in 96-well plates and stimulated with an appropriate mitogen or allergen (e.g., Phytohaemagglutinin (PHA), anti-CD3/CD28 antibodies, or a specific allergen like Phleum pratense extract).[8] Simultaneously, cells are treated with various concentrations of Des-CIC or a vehicle control.

-

Incubation: The plates are incubated for a period of 3 to 5 days to allow for cell proliferation.

-

Proliferation Assay: Cell proliferation is assessed using a standard method, such as:

-

[3H]-Thymidine Incorporation Assay: [3H]-Thymidine is added to the cultures for the final 18-24 hours of incubation. The amount of incorporated radioactivity, which is proportional to DNA synthesis, is measured using a scintillation counter.

-

BrdU Incorporation Assay: A colorimetric immunoassay that detects the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.

-

-

Data Analysis: The inhibition of T-cell proliferation is calculated as a percentage relative to the stimulated control. Dose-response curves are plotted to determine the IC50 value.

Inhibition of ICAM-1 Expression

-

Cell Culture and Treatment: Human Bronchial Epithelial Cells (HBEC) or other relevant cell types (e.g., endothelial cells) are cultured and treated with pro-inflammatory stimuli (e.g., TNF-α) and Des-CIC as described in section 4.1.

-

ICAM-1 Detection: The expression of ICAM-1 on the cell surface is typically measured by:

-

Flow Cytometry: Cells are detached, stained with a fluorescently labeled anti-ICAM-1 antibody, and analyzed using a flow cytometer. The mean fluorescence intensity (MFI) is proportional to the level of ICAM-1 expression.

-

Cell-Based ELISA: Intact cell monolayers are fixed and incubated with a primary anti-ICAM-1 antibody, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A substrate is then added to generate a colorimetric signal that is proportional to the amount of ICAM-1.

-

-

Data Analysis: The percentage of inhibition of ICAM-1 expression is determined by comparing the MFI or absorbance of Des-CIC-treated cells to that of stimulated vehicle-treated cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its in vitro evaluation.

Caption: Des-CIC signaling pathway.

Caption: In vitro evaluation workflow.

Conclusion

The available in vitro evidence strongly supports the potent anti-inflammatory effects of this compound. Its high affinity for the glucocorticoid receptor translates into effective inhibition of key inflammatory processes, including the production of pro-inflammatory cytokines and the proliferation of immune cells. While a comprehensive set of IC50 values is not currently available in the public literature, the existing data provides a solid foundation for its mechanism of action. The experimental protocols and pathway diagrams presented in this guide offer a framework for further research and development of this compound as a therapeutic agent for inflammatory diseases. Future studies focusing on generating detailed dose-response data will be crucial for a more complete quantitative understanding of its in vitro anti-inflammatory profile.

References

- 1. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ciclesonide: A Pro-Soft Drug Approach for Mitigation of Side Effects of Inhaled Corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ciclesonide: a novel inhaled corticosteroid for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scholarlyexchange.childrensmercy.org [scholarlyexchange.childrensmercy.org]

- 6. Physiologic and structural characterization of this compound, a selective glucocorticoid receptor modulator in newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Desisobutyryl-ciclesonide: A Technical Overview of its Synthesis, Chemical Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desisobutyryl-ciclesonide (des-CIC) is the pharmacologically active metabolite of the inhaled corticosteroid, ciclesonide. As a potent glucocorticoid receptor agonist, des-CIC plays a crucial role in the management of asthma and other respiratory inflammatory conditions. This technical guide provides an in-depth overview of the synthesis, chemical structure, and mechanism of action of this compound, tailored for professionals in the field of drug development and research. Quantitative data are presented in structured tables for clarity, and key pathways are visualized using Graphviz diagrams.

Chemical Structure

This compound is a synthetic corticosteroid characterized by a pregnane steroid skeleton. Its systematic IUPAC name is (1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one. The chemical formula for this compound is C28H38O6, with a molecular weight of approximately 470.6 g/mol .[]

Key structural features include:

-

A core four-ring steroid structure.

-

A cyclohexylmethylene acetal at the C-16 and C-17 positions.

-

A hydroxyl group at the C-11 and C-21 positions.

-

The absence of the isobutyryl group at C-21, which is present in its prodrug, ciclesonide.

The chemical structure of this compound is depicted in Figure 1.

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Synthesis of this compound

This compound is primarily formed in vivo through the enzymatic hydrolysis of its parent prodrug, ciclesonide. This biotransformation is a critical activation step that occurs predominantly in the lungs. For laboratory and research purposes, this compound can be synthesized via the chemical or enzymatic hydrolysis of ciclesonide.

General Synthesis Approach: Hydrolysis of Ciclesonide

The synthesis of this compound involves the selective cleavage of the ester bond at the C-21 position of ciclesonide. This reaction removes the isobutyryl group, yielding the active hydroxylated metabolite.

Experimental Protocol: Enzymatic Hydrolysis of Ciclesonide

This protocol describes a general method for the enzymatic conversion of ciclesonide to this compound, simulating the in vivo activation process.

-

Preparation of Reagents:

-

Ciclesonide standard solution (1 mg/mL in a suitable organic solvent like methanol or DMSO).

-

Phosphate buffer (pH 7.4).

-

Esterase enzyme solution (e.g., porcine liver esterase) at a specified activity level.

-

Stopping solution (e.g., acetonitrile or a strong acid).

-

-

Reaction Setup:

-

In a reaction vessel, combine the phosphate buffer and the esterase enzyme solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the ciclesonide standard solution to the reaction mixture. The final concentration of ciclesonide should be within the optimal range for the enzyme.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time course (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Reaction Termination:

-

At each time point, withdraw an aliquot of the reaction mixture and add it to the stopping solution to quench the enzymatic reaction.

-

-

Analysis:

-

Analyze the samples for the presence and quantity of this compound and remaining ciclesonide using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and analysis of this compound from ciclesonide.

Caption: Workflow for the synthesis and analysis of this compound.

Quantitative Data

The following tables summarize key quantitative parameters related to this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C28H38O6 | [] |

| Molecular Weight | 470.6 g/mol | [] |

| CAS Number | 161115-59-9 | [] |

| Purity (typical) | >95% | [] |

| Appearance | White to Off-White Solid | [] |

| Solubility | Soluble in Methanol | [] |

Table 2: Pharmacokinetic Parameters

| Parameter | Value | Species/Conditions | Reference |

| Plasma Protein Binding | ~99% | Human | [2] |

| IC50 (Glucocorticoid Receptor) | 1.75 nM | Human | [3] |

| IC50 (PBMC proliferation) | 1.3 nM | Human | [3] |

| ED50 (Eosinophil reduction) | 0.7 mg/kg | Rat | [3] |

| Cmax (after 300 µg CIC-HFA) | 59.1 ng/L | Human | [4] |

| AUC(0-∞) (after 300 µg CIC-HFA) | 397.5 ng·h/L | Human | [4] |

Mechanism of Action: Glucocorticoid Receptor Signaling Pathway

This compound exerts its anti-inflammatory effects by acting as a potent agonist for the glucocorticoid receptor (GR).[5] The binding affinity of des-CIC for the GR is approximately 100 times greater than that of its parent compound, ciclesonide.[6]

The signaling pathway is initiated when des-CIC enters the cytoplasm and binds to the inactive GR, which is part of a multiprotein complex including heat shock proteins (HSPs). Upon ligand binding, the GR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.

In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can lead to:

-

Transactivation: The GR complex recruits coactivators, leading to an increase in the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 and IκBα.

-

Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

The net effect of this signaling cascade is a potent and broad-spectrum anti-inflammatory response.

Caption: Glucocorticoid receptor signaling pathway of this compound.

Conclusion

This compound is a potent anti-inflammatory agent that is endogenously synthesized from the prodrug ciclesonide. Its well-defined chemical structure and high affinity for the glucocorticoid receptor underpin its therapeutic efficacy. Understanding the synthesis, physicochemical properties, and mechanism of action of this compound is essential for the development of new and improved therapies for inflammatory respiratory diseases. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in this area.

References

- 2. active metabolite this compound: Topics by Science.gov [science.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Pharmacokinetics of ciclesonide and desisobutyryl ciclesonide after administration via aqueous nasal spray or hydrofluoroalkane nasal aerosol compared with orally inhaled ciclesonide: an open-label, single-dose, three-period crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Ciclesonide: a novel inhaled corticosteroid for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Early-Phase Research on Desisobutyryl-ciclesonide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desisobutyryl-ciclesonide (des-CIC) is the pharmacologically active metabolite of the inhaled corticosteroid (ICS) ciclesonide. Ciclesonide is a prodrug designed for the treatment of asthma and allergic rhinitis. It is administered via inhalation and is converted by intracellular esterases in the airways to its active form, des-CIC. This localized activation, coupled with favorable pharmacokinetic properties, contributes to a targeted anti-inflammatory effect with potentially reduced systemic side effects compared to other corticosteroids. This technical guide provides an in-depth overview of the early-phase research on des-CIC, focusing on its mechanism of action, pharmacokinetics, and preclinical and early clinical findings. All quantitative data are summarized in structured tables, and key experimental protocols are detailed. Signaling pathways and experimental workflows are visualized using diagrams in the DOT language.

Mechanism of Action

This compound exerts its anti-inflammatory effects through its high-affinity binding to the glucocorticoid receptor (GR).[1][2] Ciclesonide itself has a low affinity for the GR, approximately 100 times less than its active metabolite, des-CIC.[1][2] Upon conversion in the lungs, des-CIC binds to the GR in the cytoplasm. The resulting ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of target genes. This leads to the suppression of pro-inflammatory mediators and the promotion of anti-inflammatory proteins.

Signaling Pathway of this compound

Caption: Glucocorticoid receptor signaling pathway of des-CIC.

Pharmacokinetics and Metabolism

Ciclesonide is designed as a prodrug that undergoes metabolic activation in the target organ, the lungs. This bioconversion is a critical aspect of its pharmacological profile, aiming to maximize local efficacy while minimizing systemic exposure.

Metabolic Activation of Ciclesonide

Caption: Metabolic activation of ciclesonide to des-CIC in the lungs.

Quantitative Pharmacokinetic Data

The systemic exposure to des-CIC is dependent on the formulation and route of administration of the parent drug, ciclesonide.

| Parameter | CIC-AQ (300 µg, nasal spray) | CIC-HFA (300 µg, nasal aerosol) | CIC HFA-MDI (320 µg, inhaled) |

| des-CIC Cmax (ng/L) | 15.2 (highest 26.7) | 59.1 | 586.2 |

| des-CIC AUC0-∞ (ng·h/L) | Below LLOQ | 397.5 | 2685.0 |

| des-CIC t1/2 (hours) | - | - | ~3.2-3.3 |

| Data from a single-dose crossover study in healthy volunteers.[3][4] LLOQ = Lower Limit of Quantitation. |

| Parameter | Healthy Subjects (single 1280 µg inhaled dose) | Asthma Patients (single 1280 µg inhaled dose) |

| des-CIC Cmax (pmol/mL) | ~3.29 | Not significantly different |

| des-CIC tmax (hours) | 0.75 - 1.5 | Not significantly different |

| des-CIC t1/2 (hours) | 5.7 | Not significantly different |

| Data from a study comparing pharmacokinetics in healthy subjects and asthma patients.[5] |

Preclinical Research

A range of in vitro and in vivo studies have been conducted to characterize the anti-inflammatory activity and safety profile of des-CIC.

In Vitro Studies

Experimental Protocol: Metabolism in Human Lung Slices

-

Objective: To investigate the conversion of ciclesonide to des-CIC and its subsequent metabolism in human lung tissue.

-

Methodology:

-

Precision-cut lung slices from human donors are prepared.

-

Slices are incubated with radiolabeled ([14C]) or non-labeled ciclesonide (e.g., 25 µM) in a suitable culture medium for various time points (e.g., 2, 6, and 24 hours).[6]

-

At each time point, the tissue slices and the incubation medium are collected.

-

The concentrations of ciclesonide, des-CIC, and its fatty acid conjugates are determined using high-performance liquid chromatography (HPLC) with UV or radiochemical detection, or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

-

Cellular viability of the lung slices is assessed throughout the experiment.

-

Experimental Protocol: Anti-inflammatory Activity in Human Bronchial Epithelial Cells (HBEC)

-

Objective: To evaluate the ability of ciclesonide (and its conversion to des-CIC) to inhibit inflammatory responses in airway epithelial cells.

-

Methodology:

-

Human bronchial epithelial cells are cultured to confluence.

-

The cells are pre-incubated with varying concentrations of ciclesonide (e.g., 0.003-3 µM) for a specified period.[8]

-

Inflammation is induced by stimulating the cells with a combination of cytokines, such as interleukin-4 (IL-4) and tumor necrosis factor-alpha (TNF-α), for 24 hours.[8]

-

The cell culture supernatant is collected to measure the levels of secreted pro-inflammatory markers like granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-8 (IL-8) using enzyme-linked immunosorbent assay (ELISA).

-

Cell lysates can be used to assess the expression of adhesion molecules like ICAM-1.

-

In Vivo Studies

Experimental Protocol: Brown Norway Rat Model of Antigen-Induced Airway Eosinophilia

-

Objective: To assess the efficacy of ciclesonide in a model of allergic airway inflammation.

-

Methodology:

-

Brown Norway rats are sensitized by subcutaneous injection of ovalbumin.

-

Following a sensitization period, the rats are challenged with an aerosolized solution of ovalbumin to induce an inflammatory response in the airways.

-

Ciclesonide or a vehicle control is administered to the animals, typically via intratracheal instillation, at various time points relative to the antigen challenge.

-

At a predetermined time after the challenge (e.g., 24 hours), bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs.

-

The BAL fluid is analyzed for the total and differential cell counts, with a focus on eosinophils. Cytokine levels in the BAL fluid can also be measured.

-

Experimental Protocol: Sephadex-Induced Lung Edema in Rats

-

Objective: To evaluate the anti-inflammatory effects of ciclesonide in a non-allergic model of lung inflammation.

-

Methodology:

-

Lung inflammation is induced in rats by the administration of Sephadex G-200 beads.

-

Ciclesonide or a comparator drug (e.g., fluticasone) is administered to the animals, often intratracheally.

-

The extent of lung edema is assessed by measuring the wet-to-dry weight ratio of the lungs.

-

BAL can also be performed to assess the influx of inflammatory cells.

-

Quantitative Preclinical Data

Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity (Dexamethasone = 100) |

| Ciclesonide | 12[1] |

| This compound (des-CIC) | 1212 [1] |

| Budesonide | 935[9] |

| Fluticasone Propionate | 1775[9] |

In Vitro Anti-inflammatory Activity of this compound

| Assay | Cell Type | IC50 (nM) |

| Inhibition of Concanavalin A-induced proliferation | Human Peripheral Blood Mononuclear Cells (PBMCs) | 1.3[10] |

| Inhibition of CD3-induced proliferation | Human CD4+ lymphocytes | 0.2[10] |

| Inhibition of cytokine production | Human CD4+ lymphocytes | 0.5 - 1.5[10] |

In Vivo Anti-inflammatory Activity of Ciclesonide (via des-CIC)

| Model | Species | Endpoint | ED50 (mg/kg) |

| Ovalbumin-induced eosinophil accumulation in BALF | Rat | Eosinophil reduction | 0.7[10] |

| Ovalbumin-induced TNF-α accumulation in BALF | Rat | TNF-α reduction | 0.4[10] |

Experimental Workflow Visualization

Caption: A representative workflow for an in vitro anti-inflammatory assay.

Conclusion

The early-phase research on this compound demonstrates its potent anti-inflammatory activity, which is mediated by its high affinity for the glucocorticoid receptor. As the active metabolite of the prodrug ciclesonide, des-CIC is formed locally in the airways, leading to targeted therapeutic effects. Preclinical studies, both in vitro and in vivo, have consistently shown its efficacy in models of airway inflammation. The pharmacokinetic profile of ciclesonide, which results in low systemic exposure to des-CIC, suggests a favorable safety profile. This body of research provides a strong foundation for the clinical development and use of ciclesonide in the treatment of inflammatory airway diseases. Further research continues to elucidate the full therapeutic potential of this targeted corticosteroid therapy.

References

- 1. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ciclesonide: a novel inhaled corticosteroid for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of ciclesonide and desisobutyryl ciclesonide after administration via aqueous nasal spray or hydrofluoroalkane nasal aerosol compared with orally inhaled ciclesonide: an open-label, single-dose, three-period crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic disposition of inhaled ciclesonide and its metabolite this compound in healthy subjects and patients with asthma are similar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of esterases in the metabolism of ciclesonide to this compound in human tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

Desisobutyryl-ciclesonide as a selective glucocorticoid receptor modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Desisobutyryl-ciclesonide (Des-CIC), the active metabolite of the inhaled corticosteroid prodrug ciclesonide, has emerged as a potent selective glucocorticoid receptor (GR) modulator. It exhibits a distinct pharmacological profile characterized by high-affinity binding to the glucocorticoid receptor and robust anti-inflammatory effects. Notably, preclinical studies suggest that Des-CIC retains the desired transrepressive activity responsible for its anti-inflammatory efficacy, while potentially having a reduced impact on the transactivation of genes associated with metabolic side effects. This selective activity positions Des-CIC as a promising therapeutic agent with an improved safety profile compared to conventional glucocorticoids. This technical guide provides a comprehensive overview of the preclinical data, experimental methodologies, and signaling pathways related to Des-CIC's function as a selective GR modulator.

Introduction

Glucocorticoids are a cornerstone in the treatment of various inflammatory and autoimmune diseases due to their potent immunosuppressive effects. Their mechanism of action is primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor. Upon ligand binding, the GR can modulate gene expression through two main pathways: transactivation and transrepression. Transactivation involves the direct binding of GR homodimers to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of anti-inflammatory proteins but also genes associated with adverse effects like metabolic dysregulation and osteoporosis. Conversely, transrepression involves the GR monomer interfering with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby downregulating the expression of cytokines, chemokines, and other inflammatory mediators.

An ideal glucocorticoid therapy would maximize the beneficial transrepressive effects while minimizing the detrimental transactivating effects. Selective glucocorticoid receptor modulators (SEGRMs) are a class of compounds designed to achieve this separation of activities. This compound (Des-CIC) has been identified as a compound with such selective properties.[1] It is formed in the airways from the inhaled prodrug ciclesonide via enzymatic cleavage by esterases.[1][2] This localized activation contributes to its favorable safety profile by minimizing systemic exposure.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound in comparison to other relevant glucocorticoids.

Table 1: Glucocorticoid Receptor Binding Affinity

| Compound | Relative Binding Affinity (Dexamethasone = 100) | Notes |

| This compound | 1200 | Significantly higher affinity than dexamethasone.[2] |

| Dexamethasone | 100 | Reference compound. |

| Ciclesonide (Prodrug) | 12 | Demonstrates the importance of activation to Des-CIC.[2] |

Note: One study also reports that Des-CIC has an approximately 10-fold higher in vitro binding affinity for GR than dexamethasone.[1]

Table 2: In Vitro Anti-inflammatory Activity

| Assay | Compound | EC50 / IC50 | Cell Line / System |

| Inhibition of GM-CSF release | Dexamethasone | 2.2 x 10-9 M | A549 |

| Fluticasone Propionate | 1.8 x 10-11 M | A549 | |

| Budesonide | 5.0 x 10-11 M | A549 | |

| Inhibition of 3xκB reporter | Dexamethasone | 0.5 x 10-9 M | - |

| Fluticasone Propionate | 0.5 x 10-11 M | - | |

| Budesonide | 2.7 x 10-11 M | - |

Note: While direct EC50/IC50 values for Des-CIC in these specific assays were not found in the provided search results, it is consistently described as having potent transrepression activity, comparable to dexamethasone in its ability to suppress pro-inflammatory cytokine expression.[1][4]

Signaling Pathways

The selective action of this compound is rooted in its differential modulation of the GR signaling pathways. The following diagram illustrates the classical genomic pathways of GR action and highlights the desired selective modulation.

Caption: Glucocorticoid Receptor (GR) Signaling Pathways.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of selective glucocorticoid receptor modulators. The following sections outline typical protocols for key experiments.

Glucocorticoid Receptor Transactivation Assay (Reporter Gene Assay)

This assay measures the ability of a compound to activate gene expression through GREs.

Objective: To quantify the dose-dependent transactivation potential of Des-CIC in comparison to a standard agonist like dexamethasone.

Materials:

-

Cell Line: Human embryonic kidney (HEK293) or human lung adenocarcinoma (A549) cells.

-

Plasmids:

-

An expression vector for the human glucocorticoid receptor (hGR).

-

A reporter plasmid containing a GRE-driven promoter upstream of a luciferase gene (e.g., MMTV-luc).

-

A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization.

-

-

Reagents: Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), transfection reagent, Des-CIC, dexamethasone, and a dual-luciferase reporter assay system.

Procedure:

-

Cell Culture and Transfection:

-

Plate HEK293 or A549 cells in 96-well plates.

-